molecular formula C20H26FN5O2S B2525750 N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine CAS No. 2380170-62-5

N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine

Cat. No.: B2525750
CAS No.: 2380170-62-5
M. Wt: 419.52
InChI Key: FHQFJMYHGCVGBM-UHFFFAOYSA-N
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Description

N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine is a complex organic compound with a unique structure that combines a pyrimidine core with a piperidine ring and a fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzenesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the fluorobenzenesulfonyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

4-N-cyclopropyl-4-N-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O2S/c1-24(2)19-13-20(23-14-22-19)26(15-7-8-15)16-9-11-25(12-10-16)29(27,28)18-6-4-3-5-17(18)21/h3-6,13-16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQFJMYHGCVGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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